Capryloyl Salicylic Acid

Description

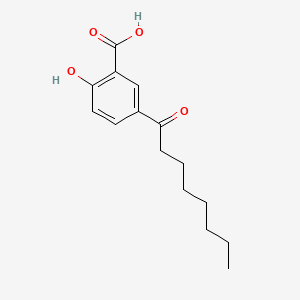

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-octanoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-2-3-4-5-6-7-13(16)11-8-9-14(17)12(10-11)15(18)19/h8-10,17H,2-7H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXIGWKNBFPKCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC(=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801025584 | |

| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78418-01-6 | |

| Record name | n-Octanoyl-5-salicylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78418-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capryloyl salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078418016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-(1-oxooctyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801025584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPRYLOYL SALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F7PJF6AA4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Capryloyl Salicylic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of Capryloyl Salicylic (B10762653) Acid, a lipophilic derivative of salicylic acid, through the Friedel-Crafts acylation reaction. The document details the chemical principles, experimental protocols, and analytical characterization of this significant compound, which is widely utilized in the cosmetic and dermatological fields for its keratolytic, anti-inflammatory, and comedolytic properties. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals involved in the development and synthesis of active pharmaceutical and cosmetic ingredients.

Introduction

Capryloyl Salicylic Acid, also known as 2-hydroxy-5-(octanoyl)benzoic acid or Lipo-hydroxy Acid (LHA), is a functional derivative of salicylic acid. By incorporating an eight-carbon acyl chain onto the salicylic acid backbone, its lipophilicity is significantly increased, enhancing its penetration into the lipid-rich stratum corneum. This modification allows for a more targeted and gentle exfoliation compared to its parent compound. The primary route for the industrial synthesis of Capryloyl Salicylic Acid is the Friedel-Crafts acylation of a salicylic acid precursor, a robust and well-established method for forming carbon-carbon bonds on aromatic rings.

This guide will systematically detail the synthesis, beginning with the underlying reaction mechanism, followed by a comprehensive experimental protocol, and concluding with methods for purification and characterization.

The Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of Capryloyl Salicylic Acid is a two-step process:

-

Friedel-Crafts Acylation: The aromatic ring of methyl salicylate (B1505791) is acylated with octanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction introduces the octanoyl group at the 5-position of the methyl salicylate molecule.

-

Hydrolysis: The resulting methyl ester intermediate is then hydrolyzed under basic conditions, followed by acidification, to yield the final Capryloyl Salicylic Acid.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, AlCl₃, abstracts the chloride from octanoyl chloride, generating the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of methyl salicylate. The hydroxyl and methoxy (B1213986) groups of methyl salicylate are ortho-, para-directing. Due to steric hindrance from the adjacent methoxycarbonyl group, the acylation predominantly occurs at the para-position (C5) relative to the hydroxyl group. Subsequent deprotonation of the arenium ion intermediate restores aromaticity, yielding the acylated product.

Figure 1: Mechanism of Friedel-Crafts Acylation.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Capryloyl Salicylic Acid.

Materials and Equipment

-

Reactants: Methyl salicylate, Octanoyl chloride, Aluminum chloride (anhydrous), Sodium hydroxide (B78521), Hydrochloric acid (concentrated).

-

Solvents: Dichloromethane (B109758) (anhydrous), Ethanol (B145695).

-

Equipment: Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, ice bath, separatory funnel, rotary evaporator, Buchner funnel, filtration apparatus.

Step 1: Friedel-Crafts Acylation of Methyl Salicylate

-

To a stirred suspension of anhydrous aluminum chloride (94.6 g, 0.71 mol) in anhydrous dichloromethane (236 mL) in a round-bottom flask cooled in an ice bath to 10°C, a solution of octanoyl chloride (50.0 g, 0.31 mol) and methyl salicylate (36.0 g, 0.24 mol) in anhydrous dichloromethane (79 mL) is added dropwise over 2 hours.[1]

-

The reaction mixture is stirred at 10°C for an additional 5 hours.[1]

-

The temperature is then raised to 30°C and the reaction is continued for 12 hours.[1]

-

After completion, the reaction mixture is slowly poured into 600 mL of an ice-water mixture containing 40 mL of concentrated hydrochloric acid with vigorous stirring.[1]

-

The layers are separated, and the aqueous layer is extracted with dichloromethane.[1]

-

The combined organic layers are washed with water and then concentrated under reduced pressure to yield a grayish-white solid. This crude product is the methyl ester of Capryloyl Salicylic Acid.[1]

Step 2: Hydrolysis of the Methyl Ester Intermediate

-

The crude methyl ester intermediate (60.8 g) is suspended in ethanol (300 mL).[1]

-

A solution of sodium hydroxide (55 g) in water (500 mL) is added to the suspension.[1]

-

The mixture is heated to 60°C and stirred for 6 hours.[1]

-

After cooling to room temperature, 115 mL of concentrated hydrochloric acid is added with stirring, leading to the formation of a white precipitate.[1]

-

The precipitate is collected by filtration, washed with water, and then recrystallized from dichloromethane to afford pure Capryloyl Salicylic Acid.[1]

Data Presentation

The following table summarizes the quantitative data from the experimental protocol.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| Methyl Salicylate | 152.15 | 36.0 | 0.24 | 1 |

| Octanoyl Chloride | 162.65 | 50.0 | 0.31 | 1.29 |

| Aluminum Chloride | 133.34 | 94.6 | 0.71 | 2.96 |

| Capryloyl Salicylic Acid | 264.32 | 44.7 | 0.17 | - |

Yield: 70.5% (based on methyl salicylate)[1]

Potential Side Reactions and Impurities

The primary side reaction in the Friedel-Crafts acylation of methyl salicylate is the formation of the isomeric product, 3-capryloyl salicylic acid. The hydroxyl group directs ortho and para, and while the para-product (5-acylated) is sterically favored, a small amount of the ortho-product (3-acylated) can be formed. It has been reported that 3-capryloyl salicylic acid is a highly plausible contaminant of Capryloyl Salicylic Acid.[2][3]

Figure 2: Formation of the 3-isomer impurity.

Characterization of Capryloyl Salicylic Acid

The final product should be characterized to confirm its identity and purity.

-

Appearance: Grayish-white crystalline solid.[1]

-

Melting Point: 113-117 °C

-

Solubility: Soluble in organic solvents such as dichloromethane and ethanol.[1]

Spectroscopic Data

-

¹H NMR: Signals corresponding to the protons of the octanoyl chain (aliphatic region), aromatic protons on the salicylic acid ring, and the acidic protons of the hydroxyl and carboxyl groups.

-

¹³C NMR: Resonances for the carbons of the octanoyl chain, the aromatic carbons, the carbonyl carbon of the ketone, and the carboxyl carbon.

-

FTIR (cm⁻¹): Characteristic absorptions for the O-H stretch of the carboxylic acid and phenol, C-H stretches of the alkyl chain, a C=O stretch for the ketone, a C=O stretch for the carboxylic acid, and C=C stretches of the aromatic ring.

Biological Activity and Signaling Pathways

Capryloyl Salicylic Acid exerts its biological effects through several mechanisms, primarily related to its keratolytic, comedolytic, and anti-inflammatory properties.

Comedolytic and Keratolytic Effects

Capryloyl Salicylic Acid's lipophilicity allows it to penetrate sebaceous follicles where it helps to dissolve the mixture of sebum and dead skin cells that can lead to comedones. It promotes desquamation by loosening the intercellular connections between corneocytes.

Regulation of Sebum Production

Salicylic acid, the parent compound of Capryloyl Salicylic Acid, has been shown to reduce sebum production by downregulating the AMP-activated protein kinase (AMPK)/sterol regulatory element-binding protein-1 (SREBP-1) pathway in sebocytes. It is plausible that Capryloyl Salicylic Acid acts through a similar mechanism.

Figure 3: Proposed pathway for sebum regulation.

Anti-inflammatory Effects

Salicylic acid and its derivatives are known to possess anti-inflammatory properties. This is partly achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting this pathway, the production of pro-inflammatory cytokines is reduced.

Figure 4: Proposed anti-inflammatory pathway.

Conclusion

The synthesis of Capryloyl Salicylic Acid via Friedel-Crafts acylation is a reliable and efficient method for producing this valuable active ingredient. This guide has provided a detailed protocol, including reaction conditions and expected yields, as well as an overview of potential impurities and characterization techniques. Understanding the underlying chemical principles and biological mechanisms of action is crucial for the effective application of Capryloyl Salicylic Acid in dermatological and cosmetic formulations. The information presented herein serves as a foundational resource for scientists and researchers in the field. Further research into optimizing reaction conditions to minimize impurity formation and detailed spectroscopic analysis of the final product would be valuable additions to the existing literature.

References

The Core Mechanism of Action of Capryloyl Salicylic Acid in Cutaneous Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capryloyl Salicylic (B10762653) Acid (CSA), also known as lipo-hydroxy acid (LHA), is a lipophilic derivative of salicylic acid engineered for enhanced penetration into the lipid-rich layers of the skin. This technical guide elucidates the multifaceted mechanism of action of CSA within the skin, focusing on its keratolytic, comedolytic, anti-inflammatory, and dermal remodeling properties. Through a detailed examination of its molecular interactions and cellular effects, this document provides a comprehensive overview for researchers and drug development professionals. All quantitative data are summarized in structured tables, and key experimental protocols and signaling pathways are visualized using Graphviz diagrams.

Introduction

Capryloyl Salicylic Acid is a functionalized derivative of salicylic acid, characterized by the addition of an eight-carbon capryloyl chain. This structural modification significantly increases its lipophilicity, leading to a distinct pharmacokinetic and pharmacodynamic profile compared to its parent compound.[1][2] Its primary applications in dermatology and cosmetology are in the management of acne, photoaging, and hyperpigmentation.[3][4] This guide delves into the core mechanisms that underpin these clinical effects.

Physicochemical Properties and Skin Penetration

The defining characteristic of CSA is its lipophilicity, which governs its interaction with the stratum corneum. Unlike the more water-soluble salicylic acid, CSA exhibits a higher affinity for the lipidic intercellular matrix of the epidermis.[5][6] This results in a slower, more targeted penetration into the stratum corneum and pilosebaceous units.[2][6]

Table 1: Comparative Skin Penetration of Capryloyl Salicylic Acid vs. Salicylic Acid (In Vitro)

| Compound | Penetration Past Stratum Corneum | Retention in Stratum Corneum (after 4 days, in vivo) | Reference(s) |

| Capryloyl Salicylic Acid | ~6% | ~17.1% | [2][7] |

| Salicylic Acid | ~58% | ~9.7% | [2][7] |

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a standard method for assessing the percutaneous absorption of topical compounds like Capryloyl Salicylic Acid.

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Keratolytic and Comedolytic Mechanisms

CSA's primary mode of action is its potent keratolytic effect, which is more targeted and less aggressive than traditional alpha- and beta-hydroxy acids.[5]

Disruption of Corneodesmosomes

The process of desquamation, or the shedding of dead skin cells, is regulated by the degradation of corneodesmosomes, which are proteinaceous structures that anchor corneocytes together.[8] CSA facilitates this process by targeting and breaking down these corneodesmosomal proteins.[3] This results in a "cell-by-cell" exfoliation that mimics the natural shedding process of the skin, leading to a smoother skin texture and improved clarity.[2][5]

References

- 1. Capryloyl Salicylic Acid Supplier [benchchem.com]

- 2. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. skinlibrary.co.uk [skinlibrary.co.uk]

- 6. skincare.com [skincare.com]

- 7. Capryloyl Salicylic Acid (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 8. The biology and regulation of corneodesmosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Capryloyl Salicylic Acid: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capryloyl Salicylic (B10762653) Acid, a lipophilic derivative of salicylic acid, has garnered significant attention in dermatological and cosmetic research due to its unique properties that offer enhanced skin penetration and targeted activity. This technical guide provides a comprehensive overview of the chemical and structural characteristics of Capryloyl Salicylic Acid. It includes a detailed summary of its physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis, analysis, and evaluation of its biological activity. Furthermore, this guide elucidates its mechanism of action, with a focus on relevant signaling pathways, to support its application in research and drug development.

Chemical Properties and Structure

Capryloyl Salicylic Acid, also known as 2-hydroxy-5-octanoylbenzoic acid or Lipo-Hydroxy Acid (LHA), is a synthetic derivative of salicylic acid. The introduction of an eight-carbon capryloyl chain at the 5-position of the salicylic acid ring significantly increases its lipophilicity compared to the parent compound.[1] This structural modification enhances its affinity for the lipid-rich stratum corneum, leading to a more targeted and controlled exfoliation with potentially reduced irritation.[1][2]

Chemical Structure:

IUPAC Name: 2-hydroxy-5-octanoylbenzoic acid[3]

Synonyms: 5-Octanoylsalicylic acid, Lipo-Hydroxy Acid (LHA)[3][4]

Table 1: Physicochemical Properties of Capryloyl Salicylic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₀O₄ | [5][6] |

| Molecular Weight | 264.32 g/mol | [5][6] |

| CAS Number | 78418-01-6 | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 113.0 to 117.0 °C | [6] |

| Boiling Point | 454.8 ± 35.0 °C (Predicted) | [7] |

| Density | 1.144 g/mL | [5][6] |

| pKa | 2.68 ± 0.10 (Predicted) | [7][8] |

| Solubility | Soluble in methanol (B129727) and lipids; Sparingly soluble in water (29.7 mg/L at 20 °C) | [8] |

| LogP | 3.63360 | [6] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the salicylic acid ring, the aliphatic protons of the capryloyl chain, and the acidic proton of the carboxylic acid. The aromatic protons would appear in the downfield region (around 7.0-8.0 ppm), with splitting patterns influenced by their substitution. The aliphatic protons of the octanoyl chain would resonate in the upfield region (around 0.8-3.0 ppm). The carboxylic acid proton would likely appear as a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons of the carboxylic acid and the ketone, the aromatic carbons, and the aliphatic carbons of the capryloyl chain. The carbonyl carbons would be the most downfield signals.

2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Capryloyl Salicylic Acid is expected to exhibit the following characteristic absorption bands:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

O-H stretch (Phenolic): A sharp to medium band around 3200-3600 cm⁻¹.

-

C-H stretch (Aliphatic): Multiple sharp bands in the 2850-2960 cm⁻¹ region.

-

C=O stretch (Ketone): A strong, sharp band around 1680-1700 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C=C stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.

Experimental Protocols

3.1. Synthesis of Capryloyl Salicylic Acid (via Friedel-Crafts Acylation)

This protocol describes a common method for the synthesis of Capryloyl Salicylic Acid.[9][10]

Materials:

-

Methyl salicylate (B1505791)

-

Octanoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Acylation:

-

In a reaction vessel, suspend aluminum chloride (0.71 mol) in dichloromethane.

-

Cool the mixture to 10°C with stirring.

-

Slowly add a solution of octanoyl chloride (0.31 mol) and methyl salicylate (0.24 mol) in dichloromethane dropwise over 2 hours, maintaining the temperature at 10°C.

-

After the addition is complete, continue stirring at 10°C for 5 hours, then allow the reaction to proceed at 30°C for 12 hours.

-

Pour the reaction mixture into a beaker containing ice water and concentrated hydrochloric acid.

-

Stir vigorously and then separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and concentrate under reduced pressure to obtain the crude acylated product.

-

-

Hydrolysis:

-

Suspend the crude product in ethanol.

-

Add a solution of sodium hydroxide in water.

-

Heat the mixture to 60°C and stir for 6 hours.

-

Cool the reaction mixture to room temperature.

-

Acidify with concentrated hydrochloric acid with stirring, which will cause a white precipitate to form.

-

-

Purification:

-

Filter the precipitate and wash it with water.

-

Recrystallize the solid from a suitable solvent such as dichloromethane to yield pure Capryloyl Salicylic Acid.

-

3.2. High-Performance Liquid Chromatography (HPLC) for Analysis

While a specific validated method for Capryloyl Salicylic Acid is not detailed in the public domain, a general approach based on methods for salicylic acid and its derivatives can be employed and optimized.[7][11]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

-

A mixture of methanol and an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or phosphoric acid in water). The exact ratio should be optimized for best separation.

Protocol:

-

Standard Preparation: Prepare a stock solution of Capryloyl Salicylic Acid in a suitable solvent (e.g., methanol) and serially dilute to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing Capryloyl Salicylic Acid in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10-20 µL

-

Detection wavelength: Determined by UV scan, expected to be around 305 nm.

-

Column temperature: 25-30°C

-

-

Analysis: Inject the standards and samples. Quantify the amount of Capryloyl Salicylic Acid in the samples by comparing the peak area to the calibration curve.

Mechanism of Action and Signaling Pathways

The biological activity of Capryloyl Salicylic Acid is primarily attributed to its keratolytic, anti-inflammatory, and antimicrobial properties.[9][12] Its increased lipophilicity allows for slower and more targeted penetration into the stratum corneum, where it disrupts intercellular cohesion, leading to exfoliation.[1][2]

4.1. Keratolytic Action

Capryloyl Salicylic Acid promotes the shedding of dead skin cells from the stratum corneum. This action is thought to occur through the disruption of the bonds between corneocytes.

Figure 1. Keratolytic action of Capryloyl Salicylic Acid.

4.2. Anti-inflammatory Signaling

Similar to its parent compound, salicylic acid, Capryloyl Salicylic Acid is believed to exert anti-inflammatory effects. One of the key pathways implicated is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[12][13] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, Capryloyl Salicylic Acid can potentially reduce the inflammatory response in the skin.

Figure 2. Postulated inhibition of the NF-κB signaling pathway by Capryloyl Salicylic Acid.

Experimental Workflow for Efficacy and Safety Assessment

The following diagram illustrates a typical workflow for the preclinical evaluation of Capryloyl Salicylic Acid.

Figure 3. A representative experimental workflow for the evaluation of Capryloyl Salicylic Acid.

Conclusion

Capryloyl Salicylic Acid presents a compelling profile for researchers and drug development professionals in the dermatological field. Its unique chemical structure, characterized by increased lipophilicity, offers advantages in skin penetration and targeted delivery. The provided methodologies for synthesis and analysis, along with an understanding of its mechanism of action, furnish a solid foundation for further investigation and development of novel therapeutic and cosmetic applications. Future research should focus on elucidating its precise molecular targets and further exploring its efficacy and safety in various dermatological conditions.

References

- 1. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resources.rndsystems.com [resources.rndsystems.com]

- 6. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]

- 7. youtube.com [youtube.com]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Protocol for In-vitro Permeation Testing Using Strat-M® Membranes [sigmaaldrich.com]

- 11. HPLC Determination of Salicylic Acid Ester UV Absorbers in Sunscreen Cosmetics [qikan.cmes.org]

- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 13. rsc.org [rsc.org]

Capryloyl Salicylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Capryloyl Salicylic (B10762653) Acid (CSA), also known by the trade name Lipo-Hydroxy Acid (LHA), is a lipophilized derivative of salicylic acid.[1][2] It is synthesized through the Friedel-Crafts acylation of methyl salicylate (B1505791) with capryloyl chloride, followed by hydrolysis.[3][4] This modification, which adds an eight-carbon fatty chain to the salicylic acid molecule, results in distinct physicochemical properties and a unique mechanism of action on the skin.[3][5] This technical guide provides an in-depth overview of Capryloyl Salicylic Acid, including its chemical properties, mechanism of action, efficacy, and safety, supported by quantitative data, experimental protocols, and visual diagrams to aid in research and development.

Physicochemical Properties

The addition of a capryloyl group to the salicylic acid structure significantly alters its physical and chemical characteristics, most notably its lipophilicity and molecular size.[5] This increased lipophilicity enhances its affinity for the lipid-rich stratum corneum.[5] A summary of the key physicochemical properties of Capryloyl Salicylic Acid in comparison to Salicylic Acid is presented in Table 1.

| Property | Capryloyl Salicylic Acid | Salicylic Acid |

| CAS Number | 78418-01-6 | 69-72-7 |

| Molecular Formula | C15H20O4 | C7H6O3 |

| Molecular Weight ( g/mol ) | 264.32 | 138.12 |

| Appearance | White to almost white powder/crystal | White crystalline powder |

| Melting Point (°C) | 115 | 159 |

| pKa (Predicted) | 2.68 | 2.97 |

| Water Solubility | 29.7 mg/L at 20°C | 2.4 g/L at 25°C |

| LogP (Predicted) | 5.2 | 2.21 |

Table 1: Comparative Physicochemical Properties of Capryloyl Salicylic Acid and Salicylic Acid.[3][6][7][8][9]

Mechanism of Action

Capryloyl Salicylic Acid functions as a keratolytic agent, promoting exfoliation of the skin.[10][11] Its mechanism of action is distinguished from that of salicylic acid primarily by its pharmacokinetic profile. Due to its larger molecular size and lipophilic nature, CSA penetrates the stratum corneum more slowly and is retained in this outermost layer of the epidermis for a longer duration.[1][5][12] This results in a more targeted, cell-by-cell exfoliation, loosening the intercellular connections and facilitating the shedding of corneocytes.[5] In contrast, a significantly larger proportion of salicylic acid penetrates deeper into the skin.[3][12]

The anti-inflammatory properties of Capryloyl Salicylic Acid are also noteworthy.[9][10] While the precise molecular signaling pathways are not fully elucidated in publicly available literature, it is understood that like its parent compound, salicylic acid, CSA can help to reduce inflammation associated with skin conditions such as acne.[10][13]

Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of Capryloyl Salicylic Acid in addressing various dermatological concerns, including hyperpigmentation, fine lines, and comedones.[12][14] Its performance has been compared to that of other well-established exfoliating agents like glycolic acid.

Skin Penetration

In vitro studies using human skin samples have highlighted the differential penetration profiles of CSA and salicylic acid. After a 16-hour contact period, only about 6% of the applied Capryloyl Salicylic Acid was found to have penetrated beyond the stratum corneum, in contrast to 58% for salicylic acid.[3][12] An in-vivo analysis further supported this, showing that approximately 17% of applied CSA remained in the stratum corneum after four days, compared to about 9% of salicylic acid.[12]

| Compound | Penetration Beyond Stratum Corneum (16h, in vitro) | Retention in Stratum Corneum (4 days, in vivo) |

| Capryloyl Salicylic Acid | ~6% | ~17.1% |

| Salicylic Acid | ~58% | ~9% |

Table 2: Comparative Skin Penetration Data.[3][12]

Clinical Efficacy

A split-face study involving female volunteers with mild to moderate facial hyperpigmentation and fine lines compared the effects of a Capryloyl Salicylic Acid peel (5-10%) with a glycolic acid peel (20-50%) over 12 weeks.[14][15] The results indicated that the LHA peel was as effective and safe as the glycolic acid peel.[14][15]

| Parameter | 5-10% Capryloyl Salicylic Acid | 20-50% Glycolic Acid |

| Significant Reduction in Fine Lines/Wrinkles | 41% of subjects | 30% of subjects |

| Significant Reduction in Hyperpigmentation | 46% of subjects | 34% of subjects |

Table 3: Efficacy of Capryloyl Salicylic Acid vs. Glycolic Acid Peels (12 weeks).[14][15]

Furthermore, another study with 14 patients demonstrated a significant decrease in comedones after using LHA.[12]

Safety and Toxicology Profile

Capryloyl Salicylic Acid is generally considered safe for use in cosmetic products at concentrations up to 0.5% in leave-on products and 0.4% in rinse-off formulations.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety, noting its use in over 100 cosmetic products.[3]

| Test | Species | Result |

| Acute Oral LD50 | Mouse | 3354 mg/kg |

| Acute Dermal LD50 | Rat | >2000 mg/kg |

| Phototoxicity (in vitro) | N/A | Non-phototoxic |

| Skin Sensitization (HRIPT, 0.5% or 2%) | Human | Non-sensitizing |

Table 4: Summary of Toxicological Data.[3][16]

While some guinea pig maximization tests showed sensitization at higher concentrations, human repeat insult patch tests (HRIPTs) with cosmetic products containing up to 2% CSA were non-sensitizing.[16] It is recommended to use sunscreen when using products containing CSA, as it may increase the skin's sensitivity to the sun.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving Capryloyl Salicylic Acid.

Protocol 1: In Vitro Skin Penetration using Franz Diffusion Cells

Objective: To quantify the percutaneous absorption of Capryloyl Salicylic Acid compared to a benchmark like Salicylic Acid.

Methodology:

-

Skin Preparation: Full-thickness human or porcine skin is obtained and dermatomed to a thickness of approximately 500 µm. Skin integrity is verified.

-

Franz Cell Assembly: Static Franz diffusion cells are used. The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubility enhancer if needed), maintained at 32°C, and continuously stirred.

-

Test Substance Application: A precise amount of the test formulation containing a known concentration of Capryloyl Salicylic Acid is applied to the skin surface in the donor chamber.

-

Sampling: At predetermined time points (e.g., 2, 4, 8, 16, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh buffer.

-

Analysis: The concentration of Capryloyl Salicylic Acid in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Mass Balance: At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the distribution of the applied substance.

Protocol 2: Clinical Assessment of Comedolytic Activity

Objective: To evaluate the efficacy of a topical formulation containing Capryloyl Salicylic Acid in reducing comedones in human subjects.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled study is conducted.

-

Subject Recruitment: Participants with a specified number of facial comedones (open and closed) are recruited. Inclusion and exclusion criteria are strictly defined (e.g., age, skin type, no use of other acne treatments).

-

Treatment Phase: Subjects are randomly assigned to apply the test formulation or a placebo to their face daily for a predetermined period (e.g., 8-12 weeks).

-

Efficacy Assessment:

-

Lesion Counts: At baseline and subsequent follow-up visits, trained investigators count the number of open and closed comedones.

-

Cyanoacrylate Biopsy: Follicular casts are obtained from a defined area (e.g., the forehead) using a cyanoacrylate adhesive. The number and size of microcomedones are analyzed under a microscope.

-

Photographic Documentation: Standardized digital photographs are taken at each visit for visual assessment.

-

-

Safety and Tolerability: Subjects are monitored for any adverse events, such as erythema, scaling, and dryness, using a standardized grading scale.

-

Data Analysis: Statistical analysis is performed to compare the change in lesion counts and other parameters from baseline between the active and placebo groups.

Conclusion

Capryloyl Salicylic Acid represents a significant modification of a classic dermatological active ingredient. Its enhanced lipophilicity and larger molecular size result in a distinct pharmacokinetic profile characterized by slower, more targeted penetration into the stratum corneum. This translates to effective exfoliation with a favorable tolerability profile, making it a valuable tool for addressing conditions such as acne, hyperpigmentation, and signs of aging. The available data supports its efficacy and safety in cosmetic formulations, providing a solid foundation for further research and development in dermatology and drug delivery.

References

- 1. paulaschoice.co.uk [paulaschoice.co.uk]

- 2. stanfordchem.com [stanfordchem.com]

- 3. cir-safety.org [cir-safety.org]

- 4. guidechem.com [guidechem.com]

- 5. Capryloyl Salicylic Acid Supplier [benchchem.com]

- 6. capryloyl salicylic acid, 78418-01-6 [thegoodscentscompany.com]

- 7. 78418-01-6 | CAS DataBase [m.chemicalbook.com]

- 8. n-Octanoyl-5-salicylic acid | C15H20O4 | CID 9838158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAPRYLOYL SALICYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. rovectin.com [rovectin.com]

- 11. sincereskincare.com [sincereskincare.com]

- 12. Capryloyl Salicylic Acid (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 13. Salicylic acid - Wikipedia [en.wikipedia.org]

- 14. Clinical tolerance and efficacy of capryloyl salicylic acid peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. myskinrecipes.com [myskinrecipes.com]

- 16. cir-safety.org [cir-safety.org]

- 17. beautydecoded.com [beautydecoded.com]

An In-depth Technical Guide to the Exfoliating Properties of Capryloyl Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capryloyl Salicylic (B10762653) Acid (CSA), also known as Lipohydroxy Acid (LHA), is a lipophilic derivative of salicylic acid that has garnered significant attention in dermatology and cosmetic science for its unique exfoliating properties.[1][2][3] This technical guide provides a comprehensive overview of the core attributes of CSA, focusing on its mechanism of action, comparative efficacy, and safety profile. Quantitative data from key studies are summarized, and detailed experimental methodologies are described to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and concise representation of the underlying scientific principles.

Introduction

Capryloyl Salicylic Acid is synthesized by acylating salicylic acid with capryloyl chloride, resulting in a molecule with increased lipophilicity and a larger molecular size compared to its parent compound, salicylic acid (SA).[4][5] These structural modifications lead to a distinct mechanism of action characterized by slower, more targeted penetration into the stratum corneum.[1][5] This controlled exfoliation minimizes the potential for irritation often associated with other hydroxy acids, making it a suitable agent for sensitive skin.[6][7] Beyond its exfoliative capacity, CSA exhibits comedolytic, anti-inflammatory, and anti-aging properties.[1][2][3][4]

Mechanism of Action

The primary mechanism by which Capryloyl Salicylic Acid exerts its exfoliating effect is through the disruption of intercellular cohesion between corneocytes in the stratum corneum.[5] Unlike traditional alpha and beta hydroxy acids that can cause bulk desquamation, the lipophilic nature of CSA allows it to penetrate the lipid-rich extracellular matrix of the stratum corneum in a more controlled manner. This leads to a "cell-by-cell" exfoliation that more closely mimics the natural desquamation process.[5]

The key differences in the mechanism of action between Capryloyl Salicylic Acid and Salicylic Acid are rooted in their physicochemical properties:

-

Lipophilicity: The addition of the capryloyl group significantly increases the lipophilicity of CSA, enhancing its affinity for the lipid-rich environment of the stratum corneum.[4][5][8]

-

Molecular Size: CSA has a larger molecular size than SA, which slows its penetration through the epidermis.[5][9][10]

-

Penetration Profile: As a result of its increased lipophilicity and larger size, CSA remains more localized in the superficial layers of the stratum corneum, leading to a more targeted and gentler exfoliation.[1][5][10]

This unique mode of action contributes to its favorable tolerability profile.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies involving Capryloyl Salicylic Acid.

Table 1: Comparative Skin Penetration of Capryloyl Salicylic Acid (LHA) vs. Salicylic Acid (SA)

| Parameter | Capryloyl Salicylic Acid (LHA) | Salicylic Acid (SA) | Study Type | Reference |

| Penetration past stratum corneum | ~6% | ~58% | In-vitro (Franz diffusion cell) | [9][10][11][12] |

| Retention in stratum corneum (after 4 days) | ~17% | ~9% | In-vivo (Tape stripping) | [9][11][12] |

Table 2: Clinical Efficacy of Capryloyl Salicylic Acid (LHA) Peel vs. Glycolic Acid (GA) Peel (12 weeks)

| Clinical Endpoint | 5-10% LHA Peel | 20-50% GA Peel | Statistically Significant Difference | Reference |

| Reduction in fine lines/wrinkles (% of subjects) | 41% | 30% | No | [13][14][15] |

| Reduction in hyperpigmentation (% of subjects) | 46% | 34% | No | [13][14][15] |

Experimental Protocols

In-Vitro Skin Penetration Study (Franz Diffusion Cell)

This protocol outlines the methodology used to assess the penetration of Capryloyl Salicylic Acid through human skin in vitro.

-

Objective: To quantify and compare the penetration of Capryloyl Salicylic Acid and Salicylic Acid through the stratum corneum and deeper skin layers.

-

Apparatus: Franz diffusion cells.

-

Skin Samples: Full-thickness human skin obtained from elective surgeries. The skin is dermatomed to a thickness of approximately 500 µm.

-

Procedure:

-

Mount the dermatomed skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer for the test substances) and maintained at 32°C to mimic physiological skin temperature.

-

Apply a finite dose of the test formulation containing either Capryloyl Salicylic Acid or Salicylic Acid to the surface of the stratum corneum in the donor compartment.

-

At predetermined time intervals (e.g., 2, 4, 8, 16, 24 hours), collect aliquots from the receptor fluid.

-

At the end of the experiment, dismount the skin. The stratum corneum is removed by tape stripping (e.g., 10-15 strips). The remaining epidermis and dermis are separated.

-

Analyze the amount of the test substance in the receptor fluid, the tape strips, and the remaining skin layers using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: Calculate the percentage of the applied dose that has penetrated into and through the different skin compartments.

In-Vivo Skin Retention Study (Tape Stripping)

This protocol describes the in-vivo tape stripping method to evaluate the amount of Capryloyl Salicylic Acid retained in the stratum corneum.

-

Objective: To determine the reservoir effect of Capryloyl Salicylic Acid within the stratum corneum over time.

-

Subjects: Healthy human volunteers with no history of skin disease on the test area (typically the forearm).

-

Procedure:

-

Apply a standardized amount of the product containing Capryloyl Salicylic Acid or Salicylic Acid to a defined area on the subject's forearm.

-

After a specified application period (e.g., 30 minutes), the excess product is removed.[11]

-

At various time points post-application (e.g., 1, 2, 3, and 4 days), the treated area is subjected to tape stripping.

-

Successive adhesive tape strips are applied with firm, uniform pressure and then rapidly removed. This process is repeated a set number of times (e.g., 15-20 strips) to remove the stratum corneum.

-

The amount of the test substance extracted from each tape strip is quantified using a suitable analytical technique (e.g., HPLC).

-

-

Data Analysis: The total amount of the substance recovered from the tape strips at each time point is calculated to determine the percentage of the applied dose remaining in the stratum corneum.

Clinical Efficacy Study: Split-Face Comparative Peel

This protocol details a randomized, controlled, split-face clinical trial to compare the efficacy and tolerance of a Capryloyl Salicylic Acid peel to a Glycolic Acid peel.

-

Objective: To evaluate the clinical efficacy and safety of LHA peels in improving signs of photoaging, such as fine lines, wrinkles, and hyperpigmentation, in comparison to GA peels.

-

Study Design: A 12-week, randomized, double-blind, split-face comparative study.[13][14]

-

Subjects: Female volunteers aged 35-60 with mild to moderate facial hyperpigmentation and fine lines/wrinkles.[13][14]

-

Procedure:

-

Each subject serves as their own control, with one side of the face randomly assigned to receive the LHA peel and the other side the GA peel.

-

The concentrations of the peels are escalated based on the subject's tolerance and the clinical evaluation of an expert dermatologist (e.g., 5% to 10% for LHA and 20% to 50% for GA).[13][14]

-

Clinical assessments are performed at baseline and at specified follow-up visits. Efficacy is evaluated by a dermatologist using standardized grading scales for fine lines, wrinkles, and hyperpigmentation.

-

Instrumental measurements (e.g., profilometry for wrinkle depth, colorimetry for pigmentation) can also be conducted.

-

Tolerance is assessed by recording subject-reported sensations (e.g., stinging, burning) and dermatologist-observed signs (e.g., erythema, scaling).

-

-

Data Analysis: Statistical analysis is performed to compare the changes in efficacy and tolerance parameters from baseline between the two treatment groups.

Visualizations

Signaling Pathway and Mechanism of Exfoliation

Caption: Comparative mechanism of exfoliation for CSA and SA.

Experimental Workflow: In-Vitro Skin Penetration

Caption: Workflow for in-vitro skin penetration using Franz diffusion cells.

Logical Relationship: Physicochemical Properties and Clinical Outcomes

Caption: Relationship between CSA's properties and clinical results.

Conclusion

Capryloyl Salicylic Acid represents a significant advancement in exfoliating agents. Its unique physicochemical properties translate into a distinct mechanism of action, offering effective, yet gentle, skin renewal. The quantitative data from both in-vitro and clinical studies support its efficacy and favorable safety profile, particularly in comparison to other well-established exfoliants like Salicylic Acid and Glycolic Acid. The detailed experimental protocols provided herein serve as a foundation for further research and development in the field of dermatology and cosmetic science. The continued exploration of LHA's biological activities and formulation optimization holds considerable promise for the development of next-generation skincare products.

References

- 1. nbinno.com [nbinno.com]

- 2. rovectin.com [rovectin.com]

- 3. nbinno.com [nbinno.com]

- 4. guidechem.com [guidechem.com]

- 5. Capryloyl Salicylic Acid Supplier [benchchem.com]

- 6. drcrazybeauty.com [drcrazybeauty.com]

- 7. beautydecoded.com [beautydecoded.com]

- 8. nbinno.com [nbinno.com]

- 9. Capryloyl Salicylic Acid (Ingredient Explained + Products) | SkinSort [skinsort.com]

- 10. paulaschoice.co.uk [paulaschoice.co.uk]

- 11. cir-safety.org [cir-safety.org]

- 12. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical tolerance and efficacy of capryloyl salicylic acid peel compared to a glycolic acid peel in subjects with fine lines/wrinkles and hyperpigmented skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. myskinrecipes.com [myskinrecipes.com]

- 15. dermatologytimes.com [dermatologytimes.com]

Unraveling the Molecular Anti-Inflammatory Mechanisms of Capryloyl Salicylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capryloyl Salicylic (B10762653) Acid (CSA), also known as lipohydroxy acid (LHA), is a lipophilic derivative of salicylic acid increasingly utilized in dermatological and cosmetic formulations for its exfoliating and anti-inflammatory properties.[1][2] While its clinical efficacy is well-documented, a detailed understanding of its anti-inflammatory mechanism at the molecular level is crucial for targeted drug development and advanced research. This technical guide synthesizes the current understanding of CSA's anti-inflammatory actions, largely inferred from the well-established mechanisms of its parent compound, salicylic acid. We delve into the key signaling pathways likely modulated by CSA, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, and its probable influence on the arachidonic acid cascade. This guide provides a framework of experimental protocols to facilitate further investigation into CSA's precise molecular interactions and presents the inferred signaling cascades as visual diagrams to aid in conceptualization.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is implicated in numerous skin conditions. Capryloyl Salicylic Acid has emerged as a significant therapeutic agent, demonstrating notable anti-inflammatory effects with a favorable tolerability profile compared to salicylic acid.[1][2] Its increased lipophilicity allows for targeted delivery into the stratum corneum and pilosebaceous units.[3] Understanding the molecular underpinnings of its anti-inflammatory action is paramount for optimizing its therapeutic application and discovering novel anti-inflammatory agents. This document serves as an in-depth resource, elucidating the putative molecular mechanisms of Capryloyl Salicylic Acid.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of Capryloyl Salicylic Acid are believed to be mediated through several key molecular pathways, primarily extrapolated from studies on salicylic acid.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκBα). Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

Salicylic acid has been shown to inhibit NF-κB activation. It is hypothesized that Capryloyl Salicylic Acid exerts a similar effect, thereby downregulating the expression of inflammatory mediators.

Modulation of the Arachidonic Acid Cascade and COX Enzymes

Arachidonic acid is metabolized by Cyclooxygenase (COX) enzymes to produce prostaglandins (B1171923), which are key mediators of inflammation. COX-2 is an inducible enzyme, and its expression is upregulated during inflammation, leading to increased production of pro-inflammatory prostaglandins like Prostaglandin (B15479496) E2 (PGE2). Salicylic acid has been demonstrated to suppress the induction of COX-2. It is plausible that Capryloyl Salicylic Acid shares this mechanism, leading to a reduction in prostaglandin synthesis.

Influence on Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK family, including p38, JNK, and ERK, plays a critical role in cellular responses to a variety of external stimuli, including inflammatory signals. The activation of these kinases can lead to the production of pro-inflammatory cytokines. While the precise role of salicylic acid on MAPK signaling is complex and can be cell-type dependent, it has been shown to modulate their activity. It is conceivable that Capryloyl Salicylic Acid also interacts with these pathways, contributing to its overall anti-inflammatory effect.

Quantitative Data Summary (Inferred from Salicylic Acid and Derivatives)

Due to the limited availability of direct quantitative data for Capryloyl Salicylic Acid, the following tables summarize data for salicylic acid and its derivatives to provide a representative understanding of the potential efficacy of CSA.

Table 1: Inhibition of COX-2 Activity by Salicylic Acid Derivatives

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

| Salicylic Acid Derivative (Schiff base) | 1.76 ± 0.05 | [3] |

| Sodium Salicylate (PGE2 release) | 5 µg/mL | [4] |

Table 2: In Vivo Anti-Inflammatory Activity of a Salicylic Acid Derivative (Carrageenan-Induced Paw Edema)

| Compound | Time After Carrageenan | % Inhibition of Edema | Reference |

| Salicylic Acid Derivative (Compound 18) | 3 hours | 22.2% | [1][3] |

| Salicylic Acid Derivative (Compound 18) | 5 hours | 29.4% | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-inflammatory mechanisms of Capryloyl Salicylic Acid.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect with a luciferase reporter plasmid containing NF-κB response elements.

-

Treatment: Treat the transfected cells with various concentrations of Capryloyl Salicylic Acid for a predetermined time (e.g., 1 hour).

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for 6 hours.

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) and calculate the percent inhibition of NF-κB activity for each concentration of CSA. Determine the IC50 value.

Western Blot Analysis for NF-κB and MAPK Signaling

Methodology:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., HaCaT keratinocytes) and treat with Capryloyl Salicylic Acid for a specified duration, followed by stimulation with a pro-inflammatory agent (e.g., LPS or TNF-α).

-

Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, p-ERK, ERK).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cytokine and Prostaglandin E2 Quantification (ELISA)

Methodology:

-

Cell Culture and Treatment: Culture relevant cells (e.g., macrophages or keratinocytes) and pre-treat with different concentrations of Capryloyl Salicylic Acid before stimulating with a pro-inflammatory agent.

-

Supernatant Collection: Collect the cell culture supernatant at various time points.

-

ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for IL-6, TNF-α, and PGE2 according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve and determine the concentrations of the cytokines and PGE2 in the samples. Calculate the percentage of inhibition for each concentration of CSA and determine the IC50 values.

COX-2 Gene Expression Analysis (qPCR)

Methodology:

-

Cell Culture and Treatment: Treat cells as described for the ELISA protocol.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

-

qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for the COX-2 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method.

Conclusion and Future Directions

While the precise molecular anti-inflammatory mechanisms of Capryloyl Salicylic Acid are still being fully elucidated, the available evidence strongly suggests that its actions are analogous to its parent compound, salicylic acid. The primary mechanisms likely involve the inhibition of the NF-κB signaling pathway and the suppression of the arachidonic acid cascade through the downregulation of COX-2 induction. Further research employing the detailed experimental protocols outlined in this guide is necessary to provide direct quantitative evidence of CSA's effects on these pathways and to explore other potential mechanisms, such as its interaction with the MAPK and PPAR signaling pathways. A deeper molecular understanding will undoubtedly pave the way for the development of more targeted and effective anti-inflammatory therapies.

References

A Preliminary Investigation into the Antimicrobial Properties of Capryloyl Salicylic Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Capryloyl Salicylic (B10762653) Acid (CSA), a lipophilic derivative of salicylic acid also known as Lipohydroxy Acid (LHA), is an active ingredient predominantly utilized in the cosmetic industry for its keratolytic, anti-inflammatory, and comedolytic properties.[1][2] While its antimicrobial characteristics are frequently cited in product literature, a comprehensive, quantitative understanding of its efficacy against various microorganisms remains an area of active investigation. This technical guide provides a preliminary exploration of the antimicrobial properties of CSA, summarizing available data, proposing detailed experimental protocols for its evaluation, and discussing its putative mechanisms of action based on current scientific understanding. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in further exploring the antimicrobial potential of this compound.

Introduction to Capryloyl Salicylic Acid (CSA)

Capryloyl Salicylic Acid (CAS 78418-01-6) is a derivative of salicylic acid, featuring an eight-carbon fatty acid chain attached to the salicylic acid molecule.[3] This structural modification increases its lipophilicity and molecular size compared to its parent compound.[4] Consequently, CSA exhibits slower penetration into the stratum corneum, leading to a more targeted and gentle exfoliating effect.[4][5] Its primary applications are in skincare formulations aimed at treating acne, improving skin texture, and addressing signs of aging.[2][6]

The antimicrobial properties of CSA are considered a key aspect of its efficacy, particularly in anti-acne treatments where it is suggested to help control the proliferation of acne-causing bacteria.[1][7] However, there is a notable scarcity of publicly available, quantitative data to fully characterize its antimicrobial spectrum and potency.

Quantitative Antimicrobial Data

Direct and specific quantitative antimicrobial data for Capryloyl Salicylic Acid is limited in publicly accessible scientific literature. However, studies on structurally related compounds can provide valuable preliminary insights. A study on Capryloyl Collagenic Acid , another lipoamino acid, demonstrated bacteriostatic activity against key bacteria implicated in acne. The Minimum Inhibitory Concentrations (MICs) for this related compound are summarized in the table below. It is important to note that these values are for a structurally similar, but not identical, compound and should be considered as indicative rather than definitive for CSA.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | 1 - 4 mg/mL |

| Staphylococcus epidermidis | 1 - 4 mg/mL |

| Cutibacterium acnes (formerly Propionibacterium acnes) | 1 - 4 mg/mL |

| Data for Capryloyl Collagenic Acid, a compound structurally related to Capryloyl Salicylic Acid.[8] |

Further research is imperative to establish the precise MIC and Minimum Bactericidal Concentration (MBC) values of Capryloyl Salicylic Acid against a broad spectrum of clinically relevant bacteria and fungi.

Proposed Experimental Protocols

To facilitate further research into the antimicrobial properties of Capryloyl Salicylic Acid, the following detailed experimental protocols are provided. These are standard, widely accepted methodologies for determining the antimicrobial efficacy of a compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.

Materials:

-

Capryloyl Salicylic Acid (CSA)

-

Appropriate solvent for CSA (e.g., Dimethyl Sulfoxide - DMSO)

-

Sterile 96-well microtiter plates

-

Appropriate liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial cultures (e.g., Cutibacterium acnes, Staphylococcus aureus, Malassezia furfur)

-

Spectrophotometer

-

Plate reader

-

Sterile pipettes and tips

Procedure:

-

Preparation of CSA Stock Solution: Prepare a high-concentration stock solution of CSA in a suitable solvent.

-

Serial Dilutions: Perform two-fold serial dilutions of the CSA stock solution in the 96-well plates using the appropriate growth medium to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well (except for sterility controls) with the prepared microbial suspension.

-

Controls: Include positive controls (microorganism in broth without CSA) and negative controls (broth only).

-

Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmospheric conditions) for the specific microorganism being tested.

-

Reading Results: Determine the MIC by visually assessing the lowest concentration of CSA that shows no visible growth (turbidity). This can be confirmed by measuring the optical density (OD) using a plate reader.

Determination of Antimicrobial Activity via Agar (B569324) Well Diffusion

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.

Materials:

-

Capryloyl Salicylic Acid (CSA)

-

Appropriate solvent for CSA

-

Sterile Petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Microbial cultures

-

Sterile swabs

-

Sterile cork borer or pipette tip

-

Calipers

Procedure:

-

Agar Plate Preparation: Pour the sterile molten agar into Petri dishes and allow it to solidify.

-

Inoculation: Uniformly spread a standardized microbial inoculum onto the surface of the agar plates using a sterile swab.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Application of CSA: Add a defined volume of the CSA solution (at a specific concentration) into each well.

-

Controls: Use a well with the solvent alone as a negative control and a well with a known antibiotic as a positive control.

-

Incubation: Incubate the plates under suitable conditions.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters using calipers.

References

- 1. researchgate.net [researchgate.net]

- 2. rovectin.com [rovectin.com]

- 3. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Capryloyl Salicylic Acid Supplier [benchchem.com]

- 5. paulaschoice.co.uk [paulaschoice.co.uk]

- 6. Why is Lipohydroxy Acid Skincare Popular? - Dr Rachel Ho [drrachelho.com]

- 7. skinlibrary.co.uk [skinlibrary.co.uk]

- 8. Activity of capryloyl collagenic acid against bacteria involved in acne - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipohydroxy Acid (LHA): A Technical Guide to its Discovery, Development, and Dermatological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipohydroxy acid (LHA), chemically known as 2-hydroxy-5-octanoyl benzoic acid or capryloyl salicylic (B10762653) acid, is a salicylic acid derivative developed by L'Oréal researchers in the 1980s.[1][2][3] This in-depth technical guide details the discovery, synthesis, physicochemical properties, and mechanism of action of LHA, with a focus on its applications in dermatology. Its unique lipophilic nature and larger molecular size compared to salicylic acid result in a distinct, cell-by-cell exfoliation process, conferring excellent skin tolerability.[3][4][5] This document provides a comprehensive overview of the experimental data supporting its comedolytic, keratolytic, and skin-renewing properties, including detailed summaries of clinical trial methodologies and quantitative outcomes. Furthermore, it explores the signaling pathways implicated in its mechanism of action and provides detailed protocols for its synthesis and for key efficacy assessment assays.

Discovery and Development

Lipohydroxy acid (LHA) was first developed by researchers at L'Oréal in the 1980s.[1][2][3] The primary goal was to create a derivative of salicylic acid with improved tolerability and a more controlled exfoliating action. By attaching an eight-carbon fatty acid chain to the salicylic acid molecule, the researchers successfully increased its lipophilicity and molecular weight, leading to slower and more targeted penetration into the stratum corneum.[3][5]

Physicochemical Properties

LHA's unique chemical structure dictates its distinct physicochemical properties and subsequent biological activity. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | 2-hydroxy-5-octanoyl benzoic acid; Capryloyl Salicylic Acid | [1] |

| CAS Number | 78418-01-6 | [6] |

| Molecular Formula | C₁₅H₂₀O₄ | [6] |

| Molecular Weight | 264.32 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder | [6] |

| Melting Point | 115-119 °C | [6] |

| Solubility | Sparingly soluble in water; Soluble in oil and organic solvents (e.g., ethanol (B145695), propylene (B89431) glycol) | [6] |

| pKa (Predicted) | ~2.68 | [6] |

| LogP (Predicted) | 0.32 | [6] |

Synthesis of Lipohydroxy Acid

The synthesis of LHA is typically achieved through a Friedel-Crafts acylation reaction. The following protocol provides a general overview of the synthesis process.

Experimental Protocol: Synthesis of 2-hydroxy-5-octanoyl benzoic acid

Materials:

-

Methyl salicylate (B1505791)

-

Octanoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Acylation: A solution of octanoyl chloride and methyl salicylate in dichloromethane is slowly added to a suspension of aluminum chloride in dichloromethane at a controlled temperature. The reaction mixture is stirred for several hours to allow for the Friedel-Crafts acylation to proceed.

-

Quenching: The reaction is quenched by pouring the mixture into ice-cold water containing hydrochloric acid.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water.

-

Hydrolysis: The solvent is evaporated, and the resulting crude product is hydrolyzed using a solution of sodium hydroxide in ethanol and water. The mixture is heated to drive the saponification of the methyl ester.

-

Precipitation and Purification: After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the LHA. The precipitate is then filtered, washed with water, and can be further purified by recrystallization from a suitable solvent like dichloromethane.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and molar ratios of reactants, may be optimized to improve yield and purity.

Mechanism of Action

LHA exerts its dermatological effects through a multi-faceted mechanism of action, primarily centered around its keratolytic, comedolytic, and skin-renewing properties.

Keratolytic and Exfoliating Action

Due to its larger molecular size and increased lipophilicity, LHA penetrates the stratum corneum more slowly and less deeply than salicylic acid.[3][5] This results in a gentle, cell-by-cell exfoliation that mimics the natural desquamation process.[3] This targeted action minimizes the potential for irritation, making it suitable for sensitive skin.[1]

dot

Comedolytic Properties

LHA's lipophilic nature allows it to effectively penetrate the lipid-rich environment of the pilosebaceous unit.[1][8] This enables it to dissolve the mixture of excess sebum and dead skin cells that clog pores, thereby preventing the formation of microcomedones, the precursors to both open and closed comedones (blackheads and whiteheads).[1]

Skin Renewal and Anti-Aging Effects

Beyond its exfoliating properties, LHA has been shown to stimulate the synthesis of key dermal components, including glycosaminoglycans (GAGs), collagen, and elastin (B1584352).[4][9] This leads to an increase in dermal thickness and an improvement in the appearance of fine lines and wrinkles.

Signaling Pathways

While the precise molecular signaling pathways activated by LHA are still under investigation, its known biological effects suggest the involvement of several key pathways in dermatology.

-

Transforming Growth Factor-Beta (TGF-β) Signaling: The stimulation of collagen and elastin synthesis is often mediated by the TGF-β signaling pathway. It is plausible that LHA may directly or indirectly influence this pathway in dermal fibroblasts.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is involved in regulating keratinocyte proliferation and differentiation. LHA's influence on cell turnover suggests a potential modulation of this pathway.

-

Nuclear Factor-kappa B (NF-κB) Signaling: LHA's reported anti-inflammatory properties may be attributed to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation in the skin.[1]

dot

Clinical Efficacy and Experimental Data

Numerous clinical studies have demonstrated the efficacy and safety of LHA in various dermatological applications, particularly in the management of acne and photoaging.

Comedolytic Efficacy

A summary of quantitative data from a representative clinical study evaluating the comedolytic effect of LHA is presented in Table 2.

| Parameter | Baseline (Mean) | 2 Weeks LHA Treatment (Mean) | % Change | p-value | Reference |

| Number of Microcomedones | 100% | 15% | -85% | <0.001 | [10] |

| Total Size of Microcomedones | 100% | Significantly Reduced | - | <0.001 | [10] |

Experimental Protocol: Assessment of Comedolytic Effect

Study Design:

-

A randomized, controlled clinical trial.

-

Subjects: Acne-prone individuals with a defined number of facial comedones.

-

Treatment: Twice-daily application of a formulation containing LHA to the face for a specified duration (e.g., 2-12 weeks).

-

Control: A vehicle control or an active comparator (e.g., benzoyl peroxide, tretinoin).

Efficacy Assessment:

-

Microcomedone Quantification: Non-invasive imaging of the skin surface (e.g., forehead) using ultraviolet-light video recording (e.g., Visioscan®).

-

Image Analysis: Computerized image analysis to quantify the number and total area of cornified follicular plugs (microcomedones).

-

Clinical Lesion Counts: Investigator assessment of open and closed comedones, and inflammatory lesions (papules, pustules) at baseline and subsequent follow-up visits.

-

Tolerability Assessment: Evaluation of erythema, scaling, and subjective irritation (stinging, burning).

dot

Skin Renewal Efficacy

In vitro studies are essential to substantiate the skin-renewing properties of LHA by directly measuring its effect on dermal components.

Experimental Protocol: In Vitro Assessment of Collagen and Elastin Synthesis

Cell Culture:

-

Human dermal fibroblasts are cultured in appropriate media.

Treatment:

-

Cells are treated with varying concentrations of LHA for a specified duration. A vehicle control and a positive control (e.g., TGF-β) are included.

Collagen and Elastin Quantification:

-

Sirius Red Assay (for Collagen):

-

After treatment, the cell culture supernatant is collected.

-

Sirius Red dye solution is added to the supernatant, which specifically binds to collagen.

-

The collagen-dye complex is precipitated, washed, and then resolubilized.

-

The absorbance is measured spectrophotometrically to quantify the amount of collagen.

-

-

Hydroxyproline Assay (for Collagen):

-

Cell lysates or culture supernatants are hydrolyzed to break down proteins into their constituent amino acids.

-

The amount of hydroxyproline, an amino acid abundant in collagen, is quantified colorimetrically.

-

-

ELISA (for Collagen and Elastin):

-

Enzyme-linked immunosorbent assays using specific antibodies against human type I collagen and elastin can be used to quantify the levels of these proteins in the cell culture supernatant.

-

-

Gene Expression Analysis (RT-qPCR):

-

RNA is extracted from the treated fibroblasts.

-

Reverse transcription quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of genes encoding for collagen (e.g., COL1A1) and elastin (ELN).

-

Conclusion

Lipohydroxy acid represents a significant advancement in the field of cosmetic dermatology. Its unique physicochemical properties, resulting from the addition of a lipophilic side chain to the salicylic acid molecule, provide a well-tolerated and effective option for gentle exfoliation, comedolysis, and skin renewal. The data from both in vitro and in vivo studies support its use in formulations targeting acne-prone skin and the signs of photoaging. Further research into its precise molecular signaling pathways will continue to elucidate its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]

- 3. clinikally.com [clinikally.com]

- 4. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAPRYLOYL SALICYLIC ACID Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. n-Octanoyl-5-salicylic acid | C15H20O4 | CID 9838158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Effects of alpha-lipoic acid on transforming growth factor beta1-p38 mitogen-activated protein kinase-fibronectin pathway in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Use of Lipohydroxy Acid in Skin Care and Acne Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Formulating Capryloyl Salicylic Acid for Topical Delivery Systems

For Researchers, Scientists, and Drug Development Professionals